4-Chloro-N-(2,2,2-trifluoroethyl)-5-sulphamoylanthranilic acid

Description

Molecular Architecture

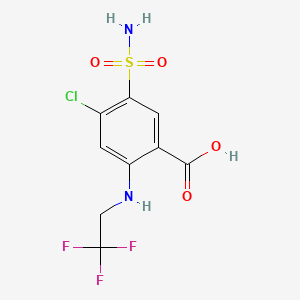

The molecular formula of this compound is C₉H₈ClF₃N₂O₄S , with a molecular weight of 332.684 g/mol . Its structure integrates three functional groups:

- A chlorinated benzene ring at position 4.

- A sulphamoyl group (-SO₂NH₂) at position 5.

- A 2,2,2-trifluoroethylamine substituent (-NHCH₂CF₃) at position 2.

The SMILES notation (NS(=O)(=O)C₁=C(Cl)C=C(NCC(F)(F)F)C(=C₁)C(O)=O) and InChIKey (WSMGPMXMHGJUPZ-UHFFFAOYSA-N) confirm the connectivity of these groups . The absence of defined stereocenters (0/0 stereocenters) and E/Z centers classifies the molecule as achiral .

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈ClF₃N₂O₄S |

| Molecular Weight | 332.684 g/mol |

| Stereochemistry | Achiral |

| Defined Stereocenters | 0 |

Crystallographic Insights

While experimental X-ray crystallographic data for this specific compound remains unpublished, structural analogs provide methodological frameworks. For example, anthranilic acid derivatives typically crystallize in monoclinic or orthorhombic systems with hydrogen-bonded networks stabilizing the lattice . The trifluoroethyl group’s electronegativity likely influences packing efficiency and intermolecular interactions, akin to halogen bonding observed in chlorinated aromatic systems .

X-ray diffraction studies of anthranilic acid itself reveal zwitterionic configurations in certain crystalline forms, a feature potentially relevant to this compound’s sulfamoyl and carboxylic acid groups . Computational modeling using density functional theory (DFT) could predict bond lengths and angles, particularly for the sulfamoyl-anthranilic acid backbone, which commonly exhibits C-S bond lengths of ~1.76 Å and S=O bonds of ~1.43 Å in related structures .

Properties

CAS No. |

85567-44-8 |

|---|---|

Molecular Formula |

C9H8ClF3N2O4S |

Molecular Weight |

332.68 g/mol |

IUPAC Name |

4-chloro-5-sulfamoyl-2-(2,2,2-trifluoroethylamino)benzoic acid |

InChI |

InChI=1S/C9H8ClF3N2O4S/c10-5-2-6(15-3-9(11,12)13)4(8(16)17)1-7(5)20(14,18)19/h1-2,15H,3H2,(H,16,17)(H2,14,18,19) |

InChI Key |

WSMGPMXMHGJUPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)N)Cl)NCC(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(2,2,2-trifluoroethyl)-5-sulphamoylanthranilic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Reduction: The nitro group is reduced to an amino group.

Chlorination: The amino group is then chlorinated to introduce the chloro substituent.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure reactors, and other industrial equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(2,2,2-trifluoroethyl)-5-sulphamoylanthranilic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or modify specific functional groups.

Substitution: The chloro and trifluoroethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-Chloro-N-(2,2,2-trifluoroethyl)-5-sulphamoylanthranilic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(2,2,2-trifluoroethyl)-5-sulphamoylanthranilic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several sulfonamide- or chloro-substituted anthranilic acid derivatives. Below is a comparative analysis based on substituent effects and available data from analogs:

Table 1: Structural and Functional Comparisons

Key Observations :

Trifluoroethyl vs. Furfuryl Substitution :

- The trifluoroethyl group in the target compound introduces strong electron-withdrawing effects, which may stabilize the sulfamoyl group and enhance binding to hydrophobic targets (e.g., enzymes or receptors). In contrast, the furfuryl group in FDB000956 could facilitate interactions with aromatic residues in biological systems .

Sulfamoyl Positioning :

- Both the target compound and FDB000956 retain the 5-sulfamoyl group, a feature associated with diuretic or carbonic anhydrase inhibitory activity in other anthranilic acid derivatives. However, the trifluoroethyl substitution may alter pharmacokinetic profiles, such as plasma half-life .

The target compound lacks this nitro group, which may improve metabolic stability .

Biological Activity

4-Chloro-N-(2,2,2-trifluoroethyl)-5-sulphamoylanthranilic acid (CAS No. 85567-44-8) is a sulfonamide derivative with potential applications in pharmacology and biochemistry. This compound exhibits various biological activities that warrant detailed examination. This article reviews its chemical properties, biological effects, and relevant case studies.

- Molecular Formula : CHClFNOS

- Molecular Weight : 332.69 g/mol

- Structure : The compound features a chloro group and a trifluoroethyl moiety, which may influence its interaction with biological targets.

Antimicrobial Effects

Research indicates that sulfonamides, including this compound, possess antimicrobial properties. They inhibit bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis. Studies have shown that derivatives like this compound can exhibit significant antibacterial activity against various strains of bacteria.

Table 1: Antimicrobial Activity Against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Streptococcus pneumoniae | 64 µg/mL |

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Recent studies have explored the anticancer potential of sulfonamide derivatives. The presence of the trifluoroethyl group may enhance the lipophilicity and bioavailability of the compound, making it a candidate for further investigation in cancer therapy.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on human cancer cell lines demonstrated that this compound inhibited cell proliferation in a dose-dependent manner. The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The biological activity of this compound can be attributed to its ability to interfere with specific biochemical pathways:

- Inhibition of Enzymatic Activity : By mimicking substrates or cofactors in metabolic pathways.

- Modulation of Gene Expression : Affecting transcription factors involved in inflammation and cell cycle regulation.

Q & A

Q. What are the critical steps in synthesizing 4-Chloro-N-(2,2,2-trifluoroethyl)-5-sulphamoylanthranilic acid, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves sequential functionalization of anthranilic acid derivatives. For example:

- Step 1 : Sulfamoylation at the 5-position using chlorosulfonic acid, followed by reaction with ammonia or amines .

- Step 2 : Trifluoroethylation via nucleophilic substitution (e.g., reacting with 2,2,2-trifluoroethyl bromide in the presence of a base like NaH).

- Intermediate Characterization : Use H/C NMR to confirm sulfonamide and trifluoroethyl group incorporation. IR spectroscopy verifies sulfonamide S=O stretches (~1350 cm) and NH stretches (~3300 cm) .

Q. How can researchers optimize purity during synthesis?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.

- Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane to isolate intermediates.

- HPLC Analysis : Monitor purity using a C18 column with UV detection at 254 nm. Adjust mobile phase (e.g., acetonitrile/0.1% TFA) to resolve closely eluting impurities .

Q. What spectroscopic techniques are essential for structural confirmation?

- Methodological Answer :

- NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and trifluoroethyl CF signals (δ 3.8–4.2 ppm for CHCF).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] with <5 ppm error.

- X-ray Crystallography : Resolve ambiguous stereochemistry or regioselectivity issues in crystalline intermediates .

Advanced Research Questions

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Assess membrane permeability using lipid bilayer models (e.g., CHARMM-GUI).

- Docking Studies : Target sulfonamide interactions with carbonic anhydrase or other enzymes using AutoDock Vina. Validate with in vitro IC assays .

- ADMET Prediction : Tools like SwissADME estimate logP (<3 for optimal absorption) and cytochrome P450 interactions .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Meta-Analysis : Normalize data using standardized protocols (e.g., cell line-specific IC adjustments).

- Orthogonal Assays : Compare enzyme inhibition (e.g., fluorescence-based) with cell viability (MTT assay) to distinguish direct vs. indirect effects .

- Proteomics : Identify off-target interactions via affinity chromatography coupled with LC-MS/MS .

Q. How can regioselectivity challenges during sulfamoylation be addressed?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) at the 4-position to block competing sulfonation.

- Kinetic Control : Optimize reaction temperature (e.g., 0°C vs. room temperature) to favor 5-sulfamoylation over 3-/6-isomers.

- DFT Calculations : Model transition states to predict sulfonic acid intermediate stability .

Q. What are the best practices for analyzing stability under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.